molecular formula C8H5BrClNO4 B1425299 Methyl 4-bromo-5-chloro-2-nitrobenzoate CAS No. 1416374-90-7

Methyl 4-bromo-5-chloro-2-nitrobenzoate

Cat. No. B1425299
CAS RN: 1416374-90-7
M. Wt: 294.48 g/mol
InChI Key: VQBVYXVATUOERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is commonly referred to as MBCNB. This compound has a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Synthetic Chemistry

Compounds with similar structures to Methyl 4-bromo-5-chloro-2-nitrobenzoate are often used in organic synthesis as intermediates for the development of pharmaceuticals, agrochemicals, and other organic compounds. For instance, research on nitroimidazoles, which are structurally special heterocycles, highlights their widespread use in clinical settings for anticancers, antimicrobials, antiparasites, etc., emphasizing the potential utility of related nitro-containing compounds in medicinal chemistry (Li et al., 2018).

Antimicrobial Preservatives

Parabens, structurally related to benzoates, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They showcase the relevance of benzoate derivatives in preserving product integrity and extending shelf life, though this compound’s direct applications might differ due to its unique functional groups (Soni et al., 2002).

Environmental Science

Flame Retardants

Research on brominated flame retardants and their environmental impact indicates the significance of bromo- and chloro-substituted compounds in enhancing fire resistance of materials. The formation of dioxins and furans during combustion of brominated flame retardants underlines the environmental fate of such compounds, suggesting related areas of research for this compound, particularly in understanding its behavior under thermal stress (Zhang et al., 2016).

Materials Science

Surface Modification and Catalysis

The application of chemical vapor deposition techniques for the preparation of catalyst supports highlights the role of modified surfaces in enhancing catalytic reactions. This is relevant for compounds like this compound in the context of materials science, where its derivatives could be used to modify surfaces for specific catalytic or material properties (Saih & Segawa, 2003).

Mechanism of Action

Mode of Action

For instance, the bromo and chloro groups are good leaving groups and can participate in nucleophilic substitution reactions . The nitro group can undergo reduction to form an amine .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-5-chloro-2-nitrobenzoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species . For instance, its reactivity might increase at higher temperatures or under acidic conditions.

properties

IUPAC Name

methyl 4-bromo-5-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVYXVATUOERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-5-chloro-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-5-chloro-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.